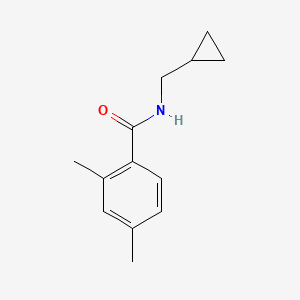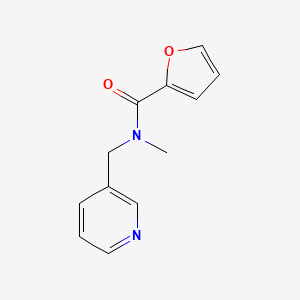![molecular formula C13H19N3O B7511080 [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves its ability to selectively bind to and block the activity of the α7 nAChR. This receptor is involved in various physiological processes in the brain, including learning and memory, attention, and synaptic plasticity. By blocking the activity of this receptor, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone may provide researchers with a tool for studying the role of the α7 nAChR in these processes.
Biochemical and Physiological Effects:
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in animal studies. For example, studies have shown that [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone can improve cognitive performance in rats, suggesting that the compound may have potential as a cognitive enhancer. Additionally, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to reduce inflammation in the brain, indicating that the compound may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, a limitation of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is its potential for off-target effects, as the compound may interact with other receptors or enzymes in the brain.
Zukünftige Richtungen
There are several future directions for research on [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone. One area of interest is the potential use of the compound as a cognitive enhancer in humans. Additionally, researchers may investigate the potential use of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone as an anti-inflammatory agent in various neurological disorders. Finally, further studies may be conducted to better understand the mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone and its potential for off-target effects.
Conclusion:
In conclusion, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is a chemical compound that has been studied for its potential use in various scientific research applications. The compound selectively targets and blocks the activity of the α7 nAChR in the brain, and has been shown to have various biochemical and physiological effects in animal studies. While there are advantages and limitations to using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments, there are several future directions for research on this compound that may lead to new insights into the role of the α7 nAChR in various physiological processes.
Synthesemethoden
The synthesis of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves several steps, including the reaction of pyridine-2-carbaldehyde with 1-(piperidin-1-yl)methanamine, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been studied for its potential use in various scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to selectively target and block the activity of the α7 nicotinic acetylcholine receptor (nAChR) in the brain.
Eigenschaften
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-10-11(6-7-14-12)13(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHWZRDODYKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)






![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)
